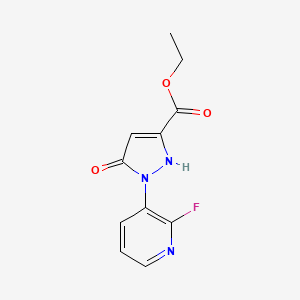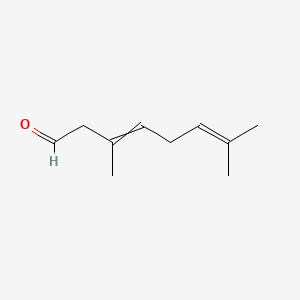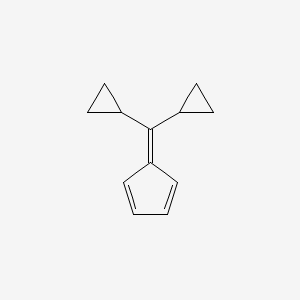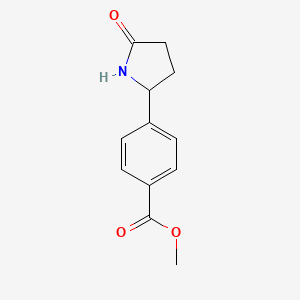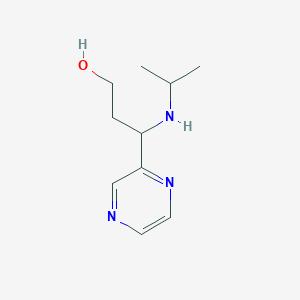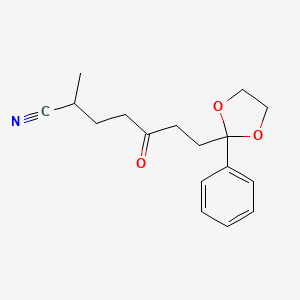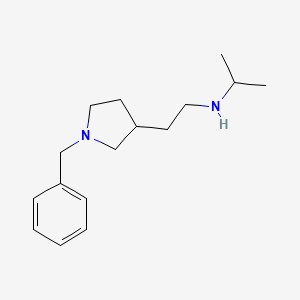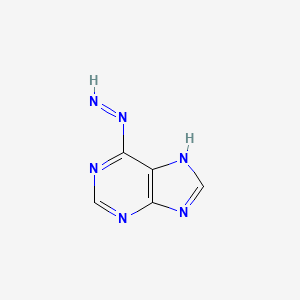
6-Diazenyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Diazenyl-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Diazenyl-7H-purine typically involves the reaction of diaminomaleonitrile (DAMN) with aromatic aldehydes to produce DAMN-based Schiff bases. These Schiff bases are then reacted with 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea in the presence of triethylamine as a catalyst to yield 8,9-dihydro-7H-purine-6-carboxamides . This method is efficient and can be carried out under reflux conditions in methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Diazenyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, such as 8-cyanopurines and purine amides .
Aplicaciones Científicas De Investigación
6-Diazenyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in nucleotide synthesis and its interactions with biological macromolecules.
Medicine: Research has shown that purine derivatives, including this compound, have potential anticancer, antiviral, and antimicrobial activities
Mecanismo De Acción
The mechanism of action of 6-Diazenyl-7H-purine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide synthesis, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase).
Pathways Involved: It can inhibit the synthesis of nucleotides by competing with natural substrates, leading to the disruption of DNA and RNA synthesis.
Comparación Con Compuestos Similares
6-Mercaptopurine: An antineoplastic agent used to treat leukemia.
6-Thioguanine: Another purine derivative with anticancer properties.
8,9-Dihydro-7H-purine-6-carboxamides: Synthesized from similar precursors and studied for their antibacterial activities.
Uniqueness: 6-Diazenyl-7H-purine stands out due to its unique diazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying purine-related biochemical pathways.
Propiedades
Número CAS |
70879-20-8 |
|---|---|
Fórmula molecular |
C5H4N6 |
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
7H-purin-6-yldiazene |
InChI |
InChI=1S/C5H4N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,6H,(H,7,8,9,10) |
Clave InChI |
BZMJAQPGGPNAHE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


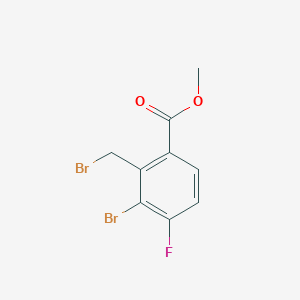
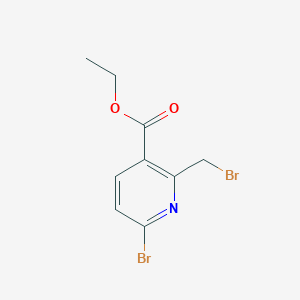
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
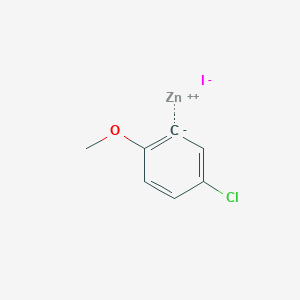
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
